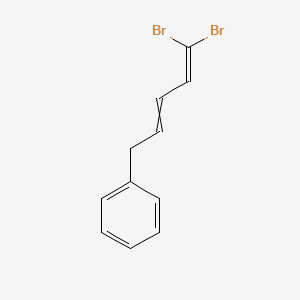

(5,5-Dibromopenta-2,4-dien-1-YL)benzene

Description

Structure

3D Structure

Properties

CAS No. |

646533-98-4 |

|---|---|

Molecular Formula |

C11H10Br2 |

Molecular Weight |

302.00 g/mol |

IUPAC Name |

5,5-dibromopenta-2,4-dienylbenzene |

InChI |

InChI=1S/C11H10Br2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-7,9H,8H2 |

InChI Key |

LTRXMQUUIPLPGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC=CC=C(Br)Br |

Origin of Product |

United States |

Biological Activity

(5,5-Dibromopenta-2,4-dien-1-YL)benzene is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Chemical Formula: C11H8Br2

Molecular Weight: 304.99 g/mol

IUPAC Name: this compound

The compound features a conjugated diene system and bromine substituents that influence its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This is likely due to the electrophilic nature of the bromine atoms, which can react with nucleophilic sites in microbial cells.

- Antioxidant Properties: Studies suggest that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.

- Enzyme Inhibition: Preliminary research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX), which is relevant in inflammation and pain management.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Free radical scavenging | |

| Enzyme Inhibition | Inhibition of COX |

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on various strains of bacteria demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli. This suggests a promising application in treating infections resistant to conventional therapies. -

Antioxidant Activity Assessment:

In vitro assays showed that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This indicates its potential role as a protective agent against oxidative damage. -

Enzyme Inhibition Research:

In a biochemical analysis, this compound was found to inhibit COX enzymes in a dose-dependent manner. This inhibition could lead to anti-inflammatory effects and warrants further exploration for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

(a) (5,5-Difluoro-3-methylpenta-3,4-dien-1-yl)benzene

- Structural Differences : Replaces bromine with fluorine at the 5-position and introduces a methyl group at the 3-position.

- Electronic Effects : Fluorine’s higher electronegativity reduces electron density in the diene system compared to bromine, altering reactivity in electrophilic additions.

- Spectroscopic Data : 13C NMR () shows distinct shifts for the allenic carbons (δ 195.2, 125.4) and fluorine-coupled splitting patterns, differing from brominated analogs .

(b) (1-Bromo-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)benzene

- Structural Differences : Cyclopentadiene core substituted with four phenyl groups and one bromine, contrasting with the linear diene in the target compound.

- Steric and Electronic Impact : The bulky phenyl groups hinder rotation, while the cyclic system delocalizes electrons differently. HRMS data (Exact Mass: 524.1518 in ) distinguishes it from linear analogs .

Methyl-Substituted Analogs

(5,5-Dibromo-3-methylpenta-3,4-dien-1-yl)benzene

- Structural Differences : Methyl group at the 3-position introduces steric hindrance near the diene system.

- Reactivity Implications : The methyl group may stabilize transition states in cycloaddition reactions but reduce accessibility for nucleophilic attack. NMR data () reveals upfield shifts for methyl protons (δ 2.23) compared to unsubstituted analogs .

Data Tables: Structural and Spectroscopic Comparisons

Table 1: NMR Data for Selected Compounds

Table 2: Key Structural Parameters

Research Findings and Implications

- Reactivity Trends : Brominated dienes exhibit higher electrophilicity than fluorinated analogs, favoring nucleophilic substitutions. Methyl groups enhance thermal stability but limit conformational flexibility .

- Spectroscopic Signatures : Fluorine and bromine substituents produce distinct NMR splitting patterns, aiding structural elucidation. Cyclic analogs show downfield shifts due to ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.